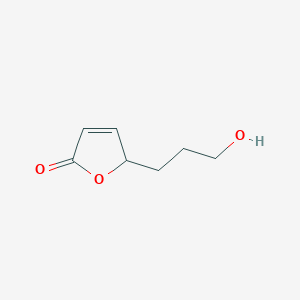
5-(3-Hydroxypropyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxypropyl)furan-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropyl)furan-2(5H)-one can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-furylpropionyl chloride with 2-(3’-hydroxypropyl)-furan in the presence of pyridine . This reaction yields the desired compound along with other esters of the furan series.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in scaling up the synthesis process for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypropyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Formation of 5-(3-oxopropyl)furan-2(5H)-one.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
5-(3-Hydroxypropyl)furan-2(5H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypropyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions, affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride
- 5-bromo-N-heptyl-N-(3-hydroxypropyl)furan-2-carboxamide
- 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid
Uniqueness
5-(3-Hydroxypropyl)furan-2(5H)-one stands out due to its specific hydroxypropyl substitution, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in various synthetic pathways highlight its versatility and importance in scientific research and industrial applications.
Properties
CAS No. |
89376-85-2 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c8-5-1-2-6-3-4-7(9)10-6/h3-4,6,8H,1-2,5H2 |
InChI Key |
GHELRDQFDOIVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















